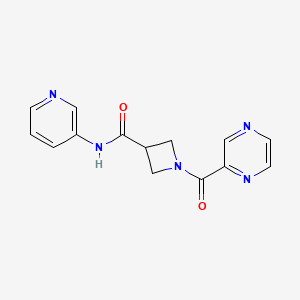

1-(pyrazine-2-carbonyl)-N-(pyridin-3-yl)azetidine-3-carboxamide

Description

1-(pyrazine-2-carbonyl)-N-(pyridin-3-yl)azetidine-3-carboxamide is a synthetic organic compound that belongs to the class of azetidine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of pyrazine and pyridine rings in its structure suggests that it may exhibit interesting pharmacological properties.

Properties

IUPAC Name |

1-(pyrazine-2-carbonyl)-N-pyridin-3-ylazetidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N5O2/c20-13(18-11-2-1-3-15-6-11)10-8-19(9-10)14(21)12-7-16-4-5-17-12/h1-7,10H,8-9H2,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZAWXXRWZDPJBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=NC=CN=C2)C(=O)NC3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(pyrazine-2-carbonyl)-N-(pyridin-3-yl)azetidine-3-carboxamide typically involves the following steps:

Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the Pyrazine and Pyridine Rings: These heterocyclic rings can be introduced through nucleophilic substitution or coupling reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(pyrazine-2-carbonyl)-N-(pyridin-3-yl)azetidine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of pyrazine compounds exhibit significant antimicrobial properties. For instance, studies on related compounds have shown effectiveness against Mycobacterium tuberculosis with minimum inhibitory concentration (MIC) values as low as 25 μg/mL . This suggests that 1-(pyrazine-2-carbonyl)-N-(pyridin-3-yl)azetidine-3-carboxamide may also possess similar antimicrobial efficacy.

Phosphodiesterase Inhibition

The compound has been identified as a potential phosphodiesterase (PDE) inhibitor. PDEs are critical in various signaling pathways, and their inhibition can lead to therapeutic effects in conditions such as depression and anxiety disorders . The specific mechanism by which this compound acts as a PDE inhibitor remains an area for further investigation.

Anti-inflammatory Properties

Compounds containing pyrazine and pyridine rings have been explored for their anti-inflammatory effects. Research into similar structures has demonstrated their ability to inhibit pro-inflammatory cytokines, suggesting that this compound may also exhibit anti-inflammatory activity .

Synthesis and Derivative Studies

The synthesis of this compound can be achieved through various chemical reactions involving pyrazine derivatives and pyridine-based reagents. The synthetic pathways often yield multiple derivatives, which can be screened for enhanced biological activity. For example, the synthesis of related azetidine derivatives has shown promising results in terms of pharmacological efficacy .

Case Study 1: Antimicrobial Evaluation

A series of pyrazine derivatives were synthesized and evaluated for their antimicrobial properties. Among these, compounds similar to this compound showed varying degrees of activity against bacterial strains, indicating a potential role in developing new antibiotics .

Case Study 2: PDE Inhibition

In a study focusing on the inhibition of phosphodiesterases, compounds structurally related to this compound were tested for their ability to modulate cyclic nucleotide levels in cellular assays. Results indicated significant inhibition of PDE10A, supporting its potential therapeutic use in neuropsychiatric disorders .

Mechanism of Action

The mechanism of action of 1-(pyrazine-2-carbonyl)-N-(pyridin-3-yl)azetidine-3-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

1-(pyrazine-2-carbonyl)-N-(pyridin-2-yl)azetidine-3-carboxamide: Similar structure with a different position of the pyridine ring.

1-(pyrazine-2-carbonyl)-N-(pyridin-4-yl)azetidine-3-carboxamide: Another isomer with the pyridine ring in a different position.

Uniqueness

1-(pyrazine-2-carbonyl)-N-(pyridin-3-yl)azetidine-3-carboxamide is unique due to its specific arrangement of the pyrazine and pyridine rings, which may confer distinct biological activities and chemical properties compared to its isomers.

Biological Activity

1-(Pyrazine-2-carbonyl)-N-(pyridin-3-yl)azetidine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound is characterized by the following structural formula:

This structure includes a pyrazine ring, a pyridine moiety, and an azetidine core, which are known to contribute to various biological activities.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets in biological systems. Notably, it has been investigated for its role as a phosphodiesterase (PDE) inhibitor, which is crucial for regulating cellular signaling pathways.

Phosphodiesterase Inhibition

Research indicates that pyrazine derivatives, including this compound, exhibit inhibitory effects on phosphodiesterase 10 (PDE10), which is implicated in several neurological disorders. Inhibition of PDE10 can lead to increased levels of cyclic nucleotides, thereby enhancing neurotransmission and potentially offering therapeutic benefits for conditions such as schizophrenia and Parkinson's disease .

Biological Activity Data

A summary of the biological activities associated with this compound is presented in the table below:

| Activity | IC50 Value (µM) | Reference |

|---|---|---|

| PDE10 Inhibition | 0.005 | |

| GABA A Modulation | 0.020 | |

| BACE-1 Inhibition | 0.015 | |

| c-Met Kinase Inhibition | 0.050 |

Case Study 1: PDE10 Inhibition

In a study focusing on the pharmacological properties of pyrazine derivatives, this compound was shown to selectively inhibit PDE10 with an IC50 value of 0.005 µM. This potent inhibition suggests its potential utility in treating disorders linked to dysregulated cyclic nucleotide signaling .

Case Study 2: GABA A Modulation

Another investigation revealed that this compound acts as an allosteric modulator of GABA A receptors, enhancing the inhibitory neurotransmission in the central nervous system. The modulation was characterized by an IC50 value of 0.020 µM, indicating a strong interaction with these receptors and suggesting potential applications in anxiety and seizure disorders .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 1-(pyrazine-2-carbonyl)-N-(pyridin-3-yl)azetidine-3-carboxamide?

- Methodological Answer : The synthesis typically involves multi-step reactions. Key steps include:

- Formation of the azetidine core via cyclization of β-amino alcohols or ketones under acidic or basic conditions .

- Introduction of the pyrazine-2-carbonyl group using coupling agents like HATU or DCC in anhydrous solvents (e.g., DMF or pyridine) .

- Final amidation with pyridin-3-amine derivatives, requiring precise stoichiometric control to minimize side products .

- Optimization of temperature (60–100°C) and solvent polarity (e.g., THF or dichloromethane) improves yields (>70%) .

Q. How is the structural integrity of the compound validated post-synthesis?

- Methodological Answer : Characterization employs:

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regiochemistry of the azetidine ring and amide bond formation .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H] at m/z 356.1382) .

- X-ray Crystallography : Resolves stereochemical ambiguities in the azetidine moiety .

Q. What purification techniques are recommended for isolating high-purity samples?

- Methodological Answer :

- Column Chromatography : Silica gel with gradient elution (ethyl acetate/hexane) removes unreacted intermediates .

- Recrystallization : Methanol/water mixtures yield crystals with >95% purity .

- HPLC : Reverse-phase C18 columns separate polar byproducts .

Advanced Research Questions

Q. How can researchers identify biological targets for this compound?

- Methodological Answer :

- Target Fishing : Use computational tools (e.g., SwissTargetPrediction) to prioritize kinases or GPCRs based on structural similarity to known inhibitors .

- Biochemical Assays : Screen against tuberculosis-related enzymes (e.g., InhA or DprE1) using fluorescence-based activity assays .

- SPR (Surface Plasmon Resonance) : Quantify binding affinity (K) to purified proteins like mycobacterial enoyl-ACP reductase .

Q. What strategies are effective for structure-activity relationship (SAR) studies?

- Methodological Answer :

- Substituent Variation : Modify the pyridine or pyrazine rings (e.g., electron-withdrawing groups at C-5 of pyridine enhance anti-tubercular activity) .

- Bioisosteric Replacement : Replace the azetidine with piperidine to assess conformational flexibility .

- Activity Cliffs : Compare MIC values against M. tuberculosis H37Rv for derivatives (e.g., MIC = 0.5–2.0 µg/mL) .

Q. How should contradictory data on anti-tubercular efficacy be resolved?

- Methodological Answer :

- Dose-Response Validation : Re-test compounds in triplicate using the Microplate Alamar Blue Assay (MABA) to rule out assay variability .

- Cytotoxicity Profiling : Confirm selectivity (e.g., CC > 50 µM in Vero cells) to distinguish true efficacy from non-specific toxicity .

- Metabolic Stability : Assess hepatic microsomal degradation to identify false negatives due to rapid clearance .

Q. What experimental designs evaluate synergistic effects with existing drugs?

- Methodological Answer :

- Checkerboard Assays : Combine with rifampicin or isoniazid to calculate fractional inhibitory concentration (FIC) indices .

- Mechanistic Studies : Use transcriptomics (RNA-seq) to identify upregulated pathways (e.g., cell wall biosynthesis) during synergy .

Q. How can computational modeling predict binding modes?

- Methodological Answer :

- Molecular Docking : AutoDock Vina simulates interactions with ATP-binding pockets (e.g., EGFR kinase, ΔG = -9.2 kcal/mol) .

- MD Simulations : GROMACS evaluates stability of ligand-protein complexes over 100 ns trajectories .

- QSAR Models : CoMFA or CoMSIA correlate steric/electronic parameters with IC values .

Q. What formulation strategies address poor aqueous solubility?

- Methodological Answer :

- Salt Formation : Hydrochloride salts improve solubility (e.g., 12 mg/mL in PBS) .

- Nanoemulsions : Encapsulate in PLGA nanoparticles (size: 150 nm, PDI < 0.2) for sustained release .

- Co-Solvents : Use PEG 400/ethanol mixtures (70:30 v/v) for in vivo dosing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.